2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Overview
Description
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound characterized by its bromine and fluorine atoms, which contribute to its unique properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves the bromination of pyridine derivatives followed by the introduction of the difluoropyrrolidinyl group. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and difluoropyrrolidine under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the optimization of reaction conditions, including the use of catalysts and solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of pyridine, which can be further utilized in different chemical processes.
Scientific Research Applications
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is extensively used in scientific research due to its unique chemical structure. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of biological systems and interactions with biomolecules.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Bromo-5-(pyrrolidin-1-yl)pyridine: Lacks the difluorination, leading to different reactivity and properties.
2-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine: Similar structure but with a piperidine ring instead of pyrrolidine, affecting its chemical behavior.
Properties
IUPAC Name |
2-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-8-2-1-7(5-13-8)14-4-3-9(11,12)6-14/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXSNFBGRHYHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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